molecular formula C9H10ClI2NO3 B6330243 3,5-Diiodo-D-tyrosine hydrochloride (H-D-Tyr(3,5-diI)-OH.HCl) CAS No. 1366386-79-9

3,5-Diiodo-D-tyrosine hydrochloride (H-D-Tyr(3,5-diI)-OH.HCl)

Cat. No. B6330243
CAS RN: 1366386-79-9
M. Wt: 469.44 g/mol
InChI Key: JGNGKESQBYXDMD-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

3,5-Diiodo-D-tyrosine hydrochloride is synthesized by directly iodinating tyrosine with iodine in the presence of sodium iodide in aqueous ethylamine, or in a mixture of acetic and hydrochloric acids with the addition of hydrogen peroxide . It is also an intermediate in the thyroid hormone synthesis .


Molecular Structure Analysis

The molecular structure of 3,5-Diiodo-D-tyrosine hydrochloride can be found in various databases .


Chemical Reactions Analysis

The synthesis of 3,5-Diiodo-D-tyrosine hydrochloride involves iodination of tyrosine with iodine in the presence of sodium iodide in aqueous ethylamine, or in a mixture of acetic and hydrochloric acids with the addition of hydrogen peroxide .


Physical And Chemical Properties Analysis

3,5-Diiodo-D-tyrosine hydrochloride is an off-white to light brown powder . It has a melting point of 188-192 C (dec.) .

Scientific Research Applications

H-D-Tyr(3,5-diI)-OH.HCl is used in a variety of scientific research applications. It has been used as a substrate in enzyme assays, as well as a reagent in the synthesis of other compounds. It has also been used to study the structure and function of proteins, as a fluorescent probe for imaging, and as a biomarker for the detection of disease.

Advantages and Limitations for Lab Experiments

H-D-Tyr(3,5-diI)-OH.HCl has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is commercially available, making it easy to obtain and use in experiments. Additionally, it has a variety of applications in scientific research, making it a versatile reagent. However, it is important to note that the compound is not fully understood, and further research is needed to fully understand its mechanism of action.

Future Directions

There are a number of potential future directions for research on H-D-Tyr(3,5-diI)-OH.HCl. One potential direction is to further study its mechanism of action in order to better understand its effects on proteins and enzymes. Additionally, further research could be done to explore its potential applications in the detection and treatment of diseases. Finally, further research could be done to explore its potential as a fluorescent probe for imaging.

Synthesis Methods

H-D-Tyr(3,5-diI)-OH.HCl is synthesized from D-tyrosine through a two-step process. The first step involves the conversion of D-tyrosine to its corresponding bromo derivative by reaction with N-bromosuccinimide (NBS). This is followed by a second step in which the bromo derivative is reacted with potassium iodide to produce H-D-Tyr(3,5-diI)-OH.HCl. The synthesis of H-D-Tyr(3,5-diI)-OH.HCl has been successfully carried out in a laboratory setting, and the product is commercially available.

Safety and Hazards

Users are advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep the container tightly closed in a dry and well-ventilated place .

Biochemical Analysis

Biochemical Properties

3,5-Diiodo-D-tyrosine hydrochloride is involved in various biochemical reactions. It is a substrate for the assay of halogenated tyrosine and thyroid hormone aminotransferase . This compound interacts with enzymes and proteins in the thyroid hormone synthesis pathway . The nature of these interactions involves the iodination of monoiodotyrosine, leading to the formation of diiodotyrosine residues .

Cellular Effects

The effects of 3,5-Diiodo-D-tyrosine hydrochloride on cells and cellular processes are profound. It influences cell function by modulating energy metabolism . It has been shown to rapidly increase resting metabolic rate in rodent models . Furthermore, it impacts cell signaling pathways and gene expression, particularly those related to lipid metabolism .

Molecular Mechanism

The molecular mechanism of action of 3,5-Diiodo-D-tyrosine hydrochloride is complex. It exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It is known to stimulate the TR-beta receptor for thyroid hormones, thus increasing energy expenditure . It also has thyromimetic effects at myocardial tissue and pituitary, which results in suppressing TSH release .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Diiodo-D-tyrosine hydrochloride change over time. It has been observed to rapidly induce hepatic oxygen consumption and oxidative capacity . Information on the product’s stability, degradation, and long-term effects on cellular function is currently limited.

Dosage Effects in Animal Models

The effects of 3,5-Diiodo-D-tyrosine hydrochloride vary with different dosages in animal models. High doses of this compound have been shown to mimic the physiological effects obtained with the T3 dose, including suppression of the HPT axis, decreases in fat mass, serum leptin and cholesterol, and increases in lean mass, food intake, and hepatic expression of thyroid hormone-dependent genes .

Metabolic Pathways

3,5-Diiodo-D-tyrosine hydrochloride is involved in the metabolic pathways of thyroid hormone synthesis . It interacts with enzymes and cofactors in this pathway, and its presence can affect metabolic flux or metabolite levels.

properties

IUPAC Name

(2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9I2NO3.ClH/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;/h1-2,7,13H,3,12H2,(H,14,15);1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNGKESQBYXDMD-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1I)O)I)C[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClI2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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